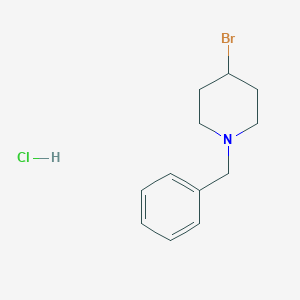

1-Benzyl-4-bromopiperidine Hydrochloride

Description

Properties

Molecular Formula |

C12H17BrClN |

|---|---|

Molecular Weight |

290.63 g/mol |

IUPAC Name |

1-benzyl-4-bromopiperidine;hydrochloride |

InChI |

InChI=1S/C12H16BrN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H |

InChI Key |

RNVDQPGICLQBIX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1Br)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via N-Benzylation of 4-Piperidine Derivatives Followed by Bromination

A representative method involves the reaction of 4-piperidine ethyl formate hydrochloride with benzyl chloride in the presence of sodium bicarbonate and dehydrated alcohol under reflux conditions to yield 1-benzyl-4-piperidine ethyl formate. This intermediate is then subjected to further transformations to obtain the target compound.

| Step | Reactants and Conditions | Outcome | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 4-Piperidine ethyl formate hydrochloride + benzyl chloride + NaHCO3 + dehydrated alcohol, reflux 3 h | 1-Benzyl-4-piperidine ethyl formate (pale yellow oily liquid) | 93.8 | 98.74 |

| 2 | Treatment with 4N sodium hydroxide solution, temperature ≤ 20°C, extraction, concentration under reduced pressure | 1-Benzyl-4-piperidine aldehyde (pale yellow oily liquid) | 96.5 | 99.03 |

The aldehyde intermediate can be further reduced or transformed to the brominated piperidine derivative.

Preparation via N-Benzyl-4-Piperidone Intermediate

Another approach involves the synthesis of N-benzyl-4-piperidone, which can be converted to the corresponding 4-bromo derivative. The preparation of N-benzyl-4-piperidone is achieved by condensation reactions involving benzylamine and 4-piperidone or related precursors in organic solvents under controlled heat preservation and stirring.

| Parameter | Details |

|---|---|

| Solvents | Ethanol, toluene, or other organic solvents |

| Temperature | Controlled heating (often reflux or 0–20°C for specific steps) |

| Catalysts/Reagents | Sodium hydroxide, organic bases, aluminum complexes |

| Reaction Time | Several hours depending on step |

This intermediate is characterized by:

^1H-NMR: Signals corresponding to piperidone ring and benzyl group

High purity confirmed by HPLC and mass spectrometry analysis.

Conversion of N-benzyl-4-piperidone to 1-benzyl-4-bromopiperidine hydrochloride typically involves bromination at the 4-position followed by salt formation with hydrochloric acid.

Reaction Mechanisms and Considerations

N-Benzylation proceeds via nucleophilic substitution where the nitrogen of the piperidine ring attacks benzyl chloride, facilitated by base (e.g., sodium bicarbonate) to neutralize hydrochloric acid formed.

Bromination at the 4-position can be achieved through electrophilic substitution or halogenation of the corresponding ketone or aldehyde intermediates, often requiring controlled temperature to avoid side reactions.

Salt Formation with hydrochloric acid stabilizes the amine as the hydrochloride salt, improving crystallinity and handling.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| N-Benzylation of 4-piperidine ethyl formate + NaHCO3 + benzyl chloride reflux | 4-Piperidine ethyl formate hydrochloride | Sodium bicarbonate, dehydrated alcohol, reflux 3 h | 93.8 | 98.74 | High yield, straightforward procedure |

| Base hydrolysis to aldehyde | 1-Benzyl-4-piperidine ethyl formate | 4N NaOH, ≤20°C, extraction, concentration | 96.5 | 99.03 | Clean conversion to aldehyde intermediate |

| Synthesis of N-benzyl-4-piperidone | Piperidone derivatives + benzylamine | Organic solvent, heat preservation, stirring | Not specified | High | Intermediate for bromination step |

| Bromination and salt formation | N-benzyl-4-piperidone | Brominating agents, hydrochloric acid | Not specified | Not specified | Requires controlled conditions |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is used extensively to confirm the structure of intermediates and final products, with characteristic chemical shifts for aromatic benzyl protons and piperidine ring protons.

High-Performance Liquid Chromatography (HPLC) ensures high purity, often exceeding 98%.

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms molecular weights consistent with expected compounds.

Summary and Recommendations

The preparation of 1-benzyl-4-bromopiperidine hydrochloride is effectively achieved through multi-step synthesis involving:

N-Benzylation of 4-piperidine derivatives under reflux with benzyl chloride and base

Subsequent conversion to aldehyde or ketone intermediates

Bromination at the 4-position

Formation of the hydrochloride salt for isolation

The methods documented provide high yields (above 90%) and high purity products (>98%), with robust analytical data supporting structural assignments. For industrial or laboratory scale synthesis, controlling reaction temperature and purification steps is critical to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromopiperidine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to 1-benzylpiperidine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can occur at the piperidine ring or the benzyl group, leading to different products depending on the oxidizing agent used.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Substitution: 1-Benzyl-4-substituted piperidines.

Reduction: 1-Benzylpiperidine.

Oxidation: Various oxidized derivatives depending on the site of oxidation.

Scientific Research Applications

1-Benzyl-4-bromopiperidine Hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromopiperidine Hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the piperidine ring can interact with various biological receptors. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-Benzyl-4-bromopiperidine Hydrochloride with structurally related piperidine derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl-4-bromopiperidine Hydrochloride, and what reagents/conditions are critical for high yields?

- Methodology : A two-step synthesis is commonly employed:

Benzylation : React piperidine with benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 1-benzylpiperidine.

Bromination : Treat the intermediate with a brominating agent (e.g., N-bromosuccinimide or HBr/H₂O₂) at 0–5°C to introduce bromine at the 4-position. The hydrochloride salt is precipitated using HCl in anhydrous ether .

- Critical Factors : Strict temperature control during bromination minimizes side reactions (e.g., over-bromination). Solvent choice (e.g., dichloromethane or DMF) influences reaction efficiency .

Q. What safety protocols are essential when handling 1-Benzyl-4-bromopiperidine Hydrochloride in the laboratory?

- Handling : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and a lab coat to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap and water for ≥15 minutes. Remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

Q. How can researchers purify and characterize this compound to confirm its identity and purity?

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: chloroform/methanol) removes impurities .

- Characterization :

- NMR : Confirm structure via ¹H/¹³C NMR peaks (e.g., benzyl aromatic protons at ~7.3 ppm, piperidine protons at 3.0–4.0 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the bromination step?

- Experimental Design :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance bromine activation.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus halogenated solvents (CH₂Cl₂) for solubility and reactivity .

- Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation and adjust reaction time/temperature .

Q. How should researchers resolve contradictions in reported toxicity data for piperidine derivatives like this compound?

- Data Analysis :

- Literature Review : Cross-reference toxicity studies from ECHA, PubChem, and SDSs. Note that many SDSs state "toxicological properties not fully investigated" .

- In Silico Modeling : Use tools like ADMET Predictor™ to estimate acute toxicity (e.g., LD₅₀) and compare with experimental data .

- In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate hypotheses .

Q. What stability challenges arise when storing 1-Benzyl-4-bromopiperidine Hydrochloride, and how can degradation products be identified?

- Stability Testing :

- Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity. Monitor via TLC or HPLC for decomposition (e.g., debromination or benzyl group cleavage) .

- Mass Spectrometry : Use LC-MS to identify degradation byproducts (e.g., 1-benzylpiperidine or piperidine derivatives) .

Q. How is this compound utilized as an intermediate in drug discovery, particularly for CNS-targeting therapeutics?

- Applications :

- Pharmacophore Modification : The bromine atom enables further functionalization (e.g., Suzuki coupling for aryl group introduction) to develop dopamine or serotonin receptor ligands .

- Case Study : Derivatives like alfentanil (an opioid) and bromperidol (an antipsychotic) highlight its role in synthesizing bioactive molecules .

Methodological Notes

- Synthetic Optimization : Always include control experiments (e.g., reagent-free blanks) to distinguish desired reactions from side pathways .

- Safety Compliance : Adhere to OSHA and REACH regulations for waste disposal (e.g., neutralize acidic/basic residues before disposal) .

- Data Reproducibility : Document batch-specific variations (e.g., solvent lot numbers) to ensure experimental consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.